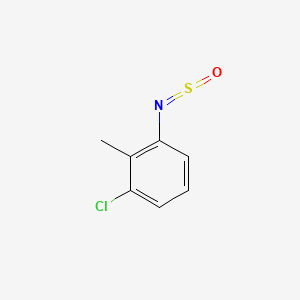

1-Chloro-2-methyl-3-(sulfinylamino)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfinyl benzene derivatives has been explored in various studies. For instance, the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene was achieved, and their Diels–Alder cycloaddition reactions with different dienes such as cyclopentadiene, furan, and 1,3-diphenylisobenzofuran were described. These reactions were conducted under both thermal and microwave irradiation conditions .

Molecular Structure Analysis

The molecular structure of sulfinyl benzene derivatives has been characterized in several studies. For example, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate was determined, revealing that the oxygen atom and the methyl group of the methylsulfinyl substituent are on opposite sides of the benzofuran plane. The structure is stabilized by aromatic π–π interactions and C—H interactions . Similarly, 2-chloroethyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate also exhibits a well-defined crystal structure with aromatic π–π interactions and weak C—H⋯π interactions .

Chemical Reactions Analysis

The chemical reactivity of sulfinyl benzene derivatives includes their ability to undergo cycloaddition reactions, as mentioned in the synthesis section. Additionally, sulfonation reactions of related compounds have been studied, providing insights into the reactivity of benzene derivatives with sulfur trioxide and concentrated sulfuric acid. These studies have shown that different substituents on the benzene ring can significantly influence the outcome of the sulfonation process .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Chloro-2-methyl-3-(sulfinylamino)benzene are not directly reported in the provided papers, the properties of similar sulfinyl benzene derivatives can be inferred. The crystal structures of these compounds suggest solid-state stability through intermolecular interactions. The reactivity of these compounds in Diels–Alder reactions and their behavior in sulfonation reactions indicate that they are reactive towards electrophilic aromatic substitution, which is a common characteristic of benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Enhanced Reactivity in Friedel-Crafts Sulfonylation

1-Chloro-2-methyl-3-(sulfinylamino)benzene has potential applications in Friedel-Crafts sulfonylation reactions, where its sulfinyl group may enhance reactivity. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been utilized as unconventional media and catalysts for the Friedel-Crafts sulfonylation of benzene and substituted benzenes, leading to almost quantitative yields under ambient conditions. This demonstrates the chemical's role in promoting high-efficiency reactions in organic synthesis (Nara, Harjani, & Salunkhe, 2001).

Electrophilic Trifluoromethylation Catalyst

The compound also finds application in the field of catalysis, where methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process utilizes hypervalent iodine reagents, demonstrating the compound's versatility in facilitating reactions that introduce fluorinated groups into aromatic systems (Mejía & Togni, 2012).

Diels–Alder Cycloaddition Reactions

Furthermore, derivatives of 1-Chloro-2-methyl-3-(sulfinylamino)benzene have been synthesized and used in Diels–Alder cycloaddition reactions. These reactions involve cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under both thermal and microwave irradiation conditions, highlighting the compound's utility in synthetic organic chemistry and its role in constructing complex molecular architectures (Sridhar, Krishna, & Rao, 2000).

Catalysis and Synthesis of Heterocycles

The chemical is also implicated in the synthesis of heterocycles, such as benzimidazoles, through catalysis involving sulfonic acid-functionalized imidazolium salts and iron chloride. This method efficiently catalyzes the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the compound's relevance in facilitating heterocyclic synthesis under environmentally friendly conditions (Khazaei et al., 2011).

Innovative Reaction Media and Catalysts

Lastly, the investigation into ionic liquids such as [1-butyl-3-methylimidazolium][tetrachloroaluminate] for the alkylation of benzene with 1-dodecene, suggests that compounds related to 1-Chloro-2-methyl-3-(sulfinylamino)benzene could serve as novel and efficient catalysts in organic synthesis. This research highlights the potential for such chemicals to enhance reaction efficiencies and broaden the applicability of ionic liquids in industrial processes (Qiao, Zhang, Zhang, & Li, 2004).

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-3-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFSGTRWQNTXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

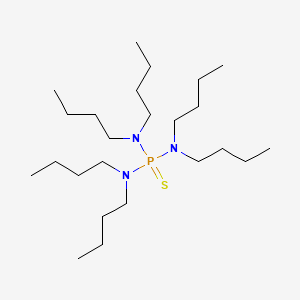

CC1=C(C=CC=C1Cl)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231927 |

Source

|

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82608-90-0 |

Source

|

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082608900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)